molecular formula C20H17FN2O2 B6547033 1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946333-35-3

1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547033
CAS No.: 946333-35-3
M. Wt: 336.4 g/mol
InChI Key: YVJAWYNBBTVOBA-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.12740595 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN2OC_{18}H_{18}FN_{2}O, and its structure includes a dihydropyridine core substituted with fluorophenyl and methyl groups. This structural arrangement is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various dihydropyridine derivatives, including our compound of interest. The following table summarizes the findings related to its antimicrobial efficacy:

Compound MIC (µg/mL) MBC (µg/mL) Activity
This compound0.5 - 2.01.0 - 4.0Effective against Staphylococcus aureus and Escherichia coli
Ciprofloxacin0.25 - 1.00.5 - 2.0Standard antibiotic for comparison

The compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL , demonstrating significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its antimicrobial effects involves inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets are reported as follows:

Target Enzyme IC50 (µM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

These values indicate that the compound is a potent inhibitor of these critical enzymes, which are essential for bacterial replication and survival .

Case Studies

In a recent study focusing on the efficacy of various dihydropyridine derivatives, it was found that the compound significantly reduced biofilm formation in Staphylococcus aureus, with a percentage reduction exceeding that of standard treatments like Ciprofloxacin . This property is particularly important in clinical settings where biofilm-associated infections are resistant to conventional antibiotics.

Safety Profile

Toxicity assessments revealed that the compound has low hemolytic activity (ranging from 3.23% to 15.22% ) compared to Triton X-100, indicating a favorable safety profile in terms of red blood cell lysis . Additionally, cytotoxicity tests yielded IC50 values greater than 60 µM , suggesting that it exhibits low toxicity towards human cells .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-4-2-7-18(10-14)22-20(25)16-8-9-19(24)23(13-16)12-15-5-3-6-17(21)11-15/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJAWYNBBTVOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.